Home > Products > Screening Compounds P32373 > Platensimycin B3
Platensimycin B3 -

Platensimycin B3

Catalog Number: EVT-1593755
CAS Number:
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Platensimycin B3 is a polycyclic cage that is the decarboxy derivative of platensimycin. It is isolated from Streptomyces platensis. It has a role as a bacterial metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage, a member of resorcinols, an aromatic amide and a monocarboxylic acid amide. It derives from a platensimycin.
Overview

Platensimycin B3 is a notable compound derived from the fermentation of Streptomyces platensis, a species recognized for its production of various bioactive metabolites. Platensimycin B3 belongs to a class of antibiotics known for their ability to inhibit bacterial fatty acid synthesis, specifically targeting the beta-ketoacyl-acyl carrier protein synthase enzymes involved in this pathway. This compound has garnered attention due to its structural uniqueness and potential therapeutic applications, particularly in combating antibiotic-resistant bacterial strains.

Source

Platensimycin B3 is isolated from Streptomyces platensis, a soil-dwelling bacterium known for producing secondary metabolites with significant antibacterial properties. The extraction process typically involves fermentation in specialized media, followed by purification techniques such as chromatography to isolate the desired compound. The production of Platensimycin B3 is often optimized through varying fermentation conditions, including pH, temperature, and nutrient composition, to maximize yield and activity.

Classification

Platensimycin B3 is classified as a natural product antibiotic belonging to the platensimycin family. It is a type of glycoside, characterized by the presence of a sugar moiety linked to a non-sugar component that contributes to its biological activity. This classification is important as it helps in understanding its mode of action and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of Platensimycin B3 can be approached through both natural extraction and synthetic routes. The natural synthesis occurs via fermentation processes where Streptomyces platensis is cultured under controlled conditions. The technical details involve:

  • Fermentation Medium: A nutrient-rich medium typically containing yellow corn meal and lactose is used.
  • Cultivation Conditions: Cultures are maintained under specific conditions (e.g., stirring, temperature) for optimal growth and metabolite production.
  • Extraction Process: Post-fermentation, the culture broth is acidified and extracted with organic solvents (e.g., methanol) followed by chromatographic purification.

Synthetic methods may also be explored to create analogs or derivatives of Platensimycin B3, focusing on modifying specific functional groups to enhance antibacterial activity or reduce toxicity.

Molecular Structure Analysis

The molecular structure of Platensimycin B3 is characterized by its complex arrangement of atoms that includes:

  • Core Structure: The backbone consists of a unique bicyclic system that contributes to its biological activity.
  • Functional Groups: It contains hydroxyl groups and other substituents that are critical for its interaction with target enzymes.
  • Nuclear Magnetic Resonance Spectroscopy: Techniques such as 1H^{1}H and 13C^{13}C nuclear magnetic resonance spectroscopy have been utilized to elucidate the structure, confirming the presence of specific carbon and hydrogen environments.

The detailed molecular formula and mass spectrometry data indicate that Platensimycin B3 has a molecular weight consistent with other members of the platensimycin family, highlighting its structural integrity.

Chemical Reactions Analysis

The chemical reactions involving Platensimycin B3 primarily focus on its interaction with bacterial fatty acid synthesis pathways. Key reactions include:

  • Enzyme Inhibition: Platensimycin B3 acts as an inhibitor by binding to the active site of beta-ketoacyl-acyl carrier protein synthase enzymes (FabF). This binding prevents substrate access and subsequent enzymatic activity.
  • Mechanistic Studies: Kinetic studies reveal that Platensimycin B3 exhibits competitive inhibition characteristics against its target enzymes, indicating that it competes with natural substrates for binding sites.

These reactions are critical for understanding how Platensimycin B3 exerts its antibacterial effects and can inform further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action for Platensimycin B3 involves:

  1. Target Enzyme Binding: Platensimycin B3 binds specifically to the beta-ketoacyl-acyl carrier protein synthase enzymes (FabF), disrupting their function.
  2. Inhibition of Fatty Acid Synthesis: By inhibiting these enzymes, Platensimycin B3 effectively halts the biosynthesis of essential fatty acids required for bacterial cell membrane formation.
  3. Impact on Cell Viability: The inhibition leads to cell death in susceptible bacterial strains, making it an effective antibiotic against Gram-positive bacteria.

Data from biochemical assays demonstrate significant reductions in bacterial growth at low concentrations of Platensimycin B3, underscoring its potency as an antibacterial agent.

Physical and Chemical Properties Analysis

Platensimycin B3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol but shows limited solubility in water due to its complex structure.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature; thus, proper storage conditions are essential.
  • Spectroscopic Properties: Characterization techniques like ultraviolet-visible spectroscopy provide insights into its electronic transitions, while infrared spectroscopy reveals functional group presence.

These properties are crucial for determining the compound's behavior in pharmaceutical formulations and biological systems.

Applications

Platensimycin B3 holds significant promise in scientific research and pharmaceutical applications:

  • Antibiotic Development: Its unique mechanism makes it a candidate for developing new antibiotics aimed at resistant bacterial strains.
  • Biochemical Research: Studies on Platensimycin B3 contribute to understanding fatty acid biosynthesis pathways in bacteria, providing insights into potential targets for new antimicrobial agents.
  • Pharmaceutical Formulations: Ongoing research explores formulations that enhance the bioavailability and efficacy of Platensimycin B3 in clinical settings.
Introduction to Platensimycin B3 in the Context of Natural Product Discovery

The escalating crisis of antibiotic resistance has revitalized interest in novel natural product scaffolds with unique mechanisms of action. Platensimycin (PTM), discovered in 2006 from Streptomyces platensis, represents a groundbreaking class of antibiotics targeting bacterial fatty acid biosynthesis (FASII) through selective inhibition of the β-ketoacyl-ACP synthase FabF/B enzymes. Unlike conventional antibiotics, PTM exhibits potent activity against multidrug-resistant Gram-positive pathogens like MRSA and VRE without cross-resistance or observed toxicity. Its discovery catalyzed intensive searches for structurally related congeners to optimize pharmacological properties. Among these, platensimycin B3 emerges as a structurally modified analog with distinct biosynthetic and functional implications [1] [4] [5].

Historical Context of Platensimycin Congeners in Antibiotic Research

The isolation of PTM by Merck researchers employed a revolutionary antisense differential sensitivity screening strategy. By sensitizing Staphylococcus aureus to FabF inhibition via antisense RNA suppression, this platform enabled detection of PTM from 250,000 natural extracts—a feat unattainable with conventional assays. Subsequent mining of Streptomyces platensis strains revealed a "hidden" chemical diversity, leading to the identification of multiple PTM congeners, including platensimycin B1, B2, B3, and B4, as well as platencin (a structural analog with dual FabF/FabH inhibition) [1] [4] [8].

  • Role of Congeners: Natural analogs like platensimycin B3 serve as critical tools for structure-activity relationship (SAR) studies. Their attenuated bioactivity helps delineate essential pharmacophores and guides semi-synthetic optimization efforts aimed at overcoming limitations such as poor pharmacokinetics in parent PTM [5] [8].
  • Discovery Timeline: Platensimycin B3 was isolated alongside B1 and B2 in 2008 through chemical screening of large-scale S. platensis fermentations. These compounds were characterized as minor metabolites with modifications in the ketolide (B1, B2) or aminobenzoate (B3) moieties of PTM [9].

Table 1: Platensimycin Congeners and Their Research Significance

CongenerDiscovery YearStructural FeaturePrimary Research Role
Platensimycin2006Parent scaffoldProof-of-concept FabF inhibitor
Platencin2007Tetracyclic enone (no ether ring)Dual FabF/FabH inhibition
Platensimycin B32008C-11 Glucosylated aminobenzoateSAR probe for aromatic moiety
Platensimycin B42009C-5′ Glucosylated aminobenzoateBinding space mapping at aromatic ring

Structural Classification of Platensimycin B3 Within the Platensimycin Family

Platensimycin B3 belongs to the C-glycosylated derivatives of the PTM family, distinguished by a glucose unit attached to the C-11 position of the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety. This modification contrasts with platensimycin B4, where glycosylation occurs at C-5′ [8] [9].

  • Molecular Architecture:
  • Core Scaffold: Retains the characteristic PTM structure: a hydrophobic ent-kaurene-derived tetracyclic enone acid linked via an amide bond to a polar ADHBA unit.
  • B3-Specific Modification: A β-D-glucopyranose attached at C-11 (ADHBA ring), confirmed by:
  • HR-ESI-MS (m/z 603.2451 for C30H37NO12).
  • 13C NMR resonance at δC 102.6 ppm (anomeric carbon).
  • HMBC correlation between anomeric proton (δH 4.98) and C-11 [9].
  • Comparative Analysis:
  • Unlike PTM, B3 lacks the C-11 phenolic proton, disrupting a key hydrogen-bonding site critical for FabF binding.
  • The glucose moiety introduces steric bulk (>250 Da increase vs. PTM) and polarity, reducing membrane permeability [8] [9].

Table 2: Structural Attributes of Platensimycin B3 vs. Key Analogs

AttributePlatensimycinPlatensimycin B3Platensimycin B4
Molecular FormulaC24H27NO7C30H37NO12C30H37NO12
Glycosylation SiteNoneC-11 (ADHBA)C-5′ (ADHBA)
Critical SAR ImpactN/ALoss of H-bond donorBlocked carboxylate access
  • Biological Implications:
  • Enzyme Inhibition: B3 exhibits >300-fold reduced activity (IC50 = 120–160 μg/mL) in S. aureus FASII assays compared to PTM (IC50 = 0.48 μg/mL). This attenuation underscores the indispensability of the free C-11 phenolic group for FabF interaction [9].
  • Antibacterial Activity: B3 shows no detectable activity against MRSA or VRE (MIC >64 μg/mL), confirming that glycosylation abrogates cellular uptake and target engagement [8] [9].

Biosynthetic Relevance of Platensimycin B3 in Streptomyces platensis Secondary Metabolism

Platensimycin B3 is a specialized shunt product of the PTM biosynthetic pathway, arising from enzymatic glycosylation of the PTM precursor. Its formation illuminates the flexibility of S. platensis secondary metabolism and offers insights for bioengineering [3] [7] [9].

  • Biosynthetic Gene Cluster (BGC): The PTM BGC spans ∼90 kb in S. platensis MA7327 and includes:
  • Diterpenoid Synthases (e.g., ptmT1/T2): Convert geranylgeranyl diphosphate (GGPP) to ent-kaurene.
  • Cytochrome P450s (e.g., ptmO1/O3): Catalyze oxidative tailoring of the tetracyclic enone.
  • Non-Ribosomal Peptide Synthetase (ptmN): Activates ADHBA and couples it to the enone acid.
  • Glycosyltransferases (GTs): Putative ptmGT family enzymes hypothesized to attach glucose to PTM intermediates, yielding B3 [3] [7].
  • Pathway to B3:
  • Precursor Biosynthesis: The ADHBA moiety originates from pyruvate and acetate via the TCA cycle; the tetracyclic enone derives from GGPP via the non-mevalonate terpenoid pathway.
  • Coupling: ptmN ligates ADHBA and the enone acid to form PTM.
  • Glycosylation: A regiospecific GT (unidentified but inferred from B3 structure) glucosylates C-11 of ADHBA after PTM assembly [7] [9].
  • Metabolic Role:
  • B3 accumulation represents a detoxification mechanism or storage form of PTM.
  • It exemplifies microbial "combinatorial biosynthesis," where pathway promiscuity generates chemical diversity without dedicated BGCs for each congener [6] [9].

Table 3: Key Enzymes in Platensimycin B3 Biosynthesis

GeneFunctionRole in B3 Formation
ptmT1Diterpene synthase (ent-copalyl diphosphate)Enone acid scaffold production
ptmO3Cytochrome P450 (C-5 hydroxylation)Enone acid maturation
ptmNADHBA ligaseAmide bond formation in PTM
ptmGTGlycosyltransferase (putative)C-11 Glucosylation of ADHBA

Concluding Remarks

Platensimycin B3 epitomizes the chemical ingenuity of Streptomyces platensis in generating structurally diverse antibiotic analogs. While its glycosylated structure diminishes antibacterial potency, it provides indispensable insights for medicinal chemistry: the uncompromised necessity of the ADHBA C-11 phenolic group for FabF binding. Future research leveraging the PTM BGC for engineered glycosylation may yield analogs with improved solubility or targeted delivery.

Table 4: Compound Summary - Platensimycin B3

PropertyIdentifier/Value
IUPAC Name3-[[3-[(1R,3R,4R,5aR,9R,9aS)-1,4,5,8,9,9a-Hexahydro-3,9-dimethyl-8-oxo-3H-1,4:3,5a-dimethano-2-benzoxepin-9-yl]-1-oxopropyl]amino]-4-hydroxy-2-(β-D-glucopyranosyloxy)benzoic acid
Chemical FormulaC30H37NO12
Molecular Weight603.62 g/mol
Natural SourceStreptomyces platensis MA7327
Biosynthetic CategoryModified platensimycin congener
Key ReferenceZhang et al. (2008), Chem. Commun. [9]

Properties

Product Name

Platensimycin B3

IUPAC Name

N-(2,6-dihydroxyphenyl)-3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanamide

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C23H27NO5/c1-21(8-7-18(28)24-19-14(25)4-3-5-15(19)26)17(27)6-9-23-11-13-10-16(20(21)23)29-22(13,2)12-23/h3-6,9,13,16,20,25-26H,7-8,10-12H2,1-2H3,(H,24,28)/t13-,16+,20+,21-,22+,23+/m1/s1

InChI Key

VAXBYZCUDVPKHJ-YIBOSTEYSA-N

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.